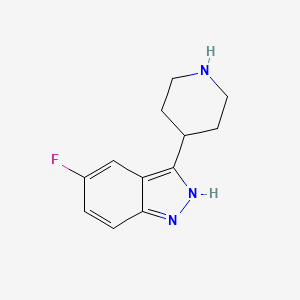

5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-piperidin-4-yl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHVPRAQGKMCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=C(C=CC3=NN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, including 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, 2D and 3D-QSAR studies are employed to establish a mathematical correlation between the physicochemical properties of a series of compounds and their observed biological responses.

The development of a robust QSAR model for a series of indazole-based compounds typically involves the following steps:

Data Set Selection: A series of indazole analogs with a range of biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule in the series.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For indazole derivatives targeting enzymes like HIF-1α, 3D-QSAR models have successfully identified key structural features that govern their inhibitory potency. These models provide a quantitative framework to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Identification of Structural Descriptors Influencing Potency

Through the analysis of QSAR models and pharmacophore mapping, specific structural descriptors that significantly influence the potency of indazole-based compounds can be identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target.

For kinase inhibitors, a common target for indazole scaffolds, pharmacophore models often include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic features

Studies on indazole-based kinase inhibitors have revealed the importance of the indazole core in forming key hydrogen bond interactions within the ATP binding site of kinases. For this compound, the key structural components likely contributing to its potency include:

| Structural Feature | Potential Contribution to Potency |

| Indazole Core | Forms crucial hydrogen bonds with the target protein. |

| 5-Fluoro Substituent | Can modulate electronic properties and metabolic stability. |

| Piperidine (B6355638) Ring | Acts as a versatile scaffold for introducing further substitutions and can influence solubility and pharmacokinetic properties. |

The steric and electronic fields generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), provide visual representations of where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, guiding further structural modifications.

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

Prediction of Absorption and Distribution Characteristics

Various computational models and online tools are available to predict the ADME properties of drug candidates. For this compound, key absorption and distribution parameters that can be predicted in silico are presented in the table below.

| ADMET Parameter | Predicted Property for Drug-Likeness | Relevance |

| Molecular Weight | Adherence to Lipinski's Rule of Five (< 500 Da) | Influences passive diffusion across membranes. |

| LogP | Octanol/water partition coefficient (typically < 5) | Measures lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors/Acceptors | Donors < 5, Acceptors < 10 (Lipinski's Rule) | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | A measure of the polar surface area | Correlates with intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility | Predicted solubility in water | Crucial for oral bioavailability. |

| Caco-2 Permeability | Predicts intestinal absorption | Simulates the permeability across the intestinal epithelial cell layer. |

| Blood-Brain Barrier (BBB) Permeability | Prediction of CNS penetration | Important for drugs targeting the central nervous system. |

| Plasma Protein Binding | Percentage of compound bound to plasma proteins | Affects the free drug concentration available to exert its pharmacological effect. |

Studies on other heterocyclic compounds, such as benzimidazole (B57391) derivatives, have demonstrated the utility of these in silico predictions in assessing their drug-like properties.

Metabolic Soft Spot Prediction

Identifying the most likely sites of metabolism, or "metabolic soft spots," on a molecule is crucial for improving its metabolic stability. Computational tools can predict which atoms in a molecule are most susceptible to metabolism by cytochrome P450 enzymes.

For this compound, potential metabolic soft spots include:

The Piperidine Ring: The piperidine moiety is known to be susceptible to oxidation.

The Indazole Ring: Aromatic hydroxylation is a common metabolic pathway for indazole-containing compounds.

The Alkyl Linker (if present): Any aliphatic chains connecting different parts of the molecule can be sites of oxidation.

In silico tools like MetaSite can rank the potential sites of metabolism, guiding medicinal chemists in making structural modifications, such as the introduction of a fluorine atom, to block these metabolic hotspots and enhance the compound's half-life.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.

Electronic Structure and Reactivity Insights

DFT calculations can provide valuable insights into the electronic properties of this compound, which are intimately linked to its reactivity and biological activity. Key parameters derived from DFT analysis are summarized in the table below.

| DFT Parameter | Description | Significance |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Relates to the ability of the molecule to donate electrons. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy orbital without electrons. | Relates to the ability of the molecule to accept electrons. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. |

DFT studies on indazole derivatives have been used to correlate these quantum chemical parameters with their observed activities, such as their performance as corrosion inhibitors, which is dependent on their electronic interaction capabilities. For this compound, DFT analysis can help to understand the influence of the fluorine substituent on the electronic properties of the indazole ring and predict its reactivity and potential binding interactions with biological targets.

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictive methods, often employing Density Functional Theory (T), are instrumental in aiding the structural elucidation of newly synthesized compounds and in the interpretation of experimental data. By calculating parameters like chemical shifts, coupling constants, and vibrational frequencies, computational models can provide a theoretical spectrum that can be compared with experimental results.

For this compound, ab initio quantum theory and density functional methods can be employed to predict its spectroscopic characteristics. rsc.org Methods like the Gauge-Invariant Atomic Orbital (GIAO) are commonly used to calculate the atomic shielding tensors, which are then converted into NMR chemical shifts. rsc.org Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities for the IR spectrum can be predicted. These computational approaches provide valuable insights into the molecule's electronic structure and conformational dynamics. nih.gov

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for this compound are calculated to aid in the assignment of protons in its structure. The following table presents the theoretical chemical shifts (δ) in parts per million (ppm) relative to a standard reference.

| Protons | Predicted Chemical Shift (δ, ppm) |

| Indazole-NH | 12.5 - 13.5 |

| Aromatic-H | 7.0 - 7.8 |

| Piperidine-NH | 8.0 - 9.0 |

| Piperidine-CH | 3.0 - 3.5 |

| Piperidine-CH₂ | 1.8 - 2.2 |

| Piperidine-CH₂ | 2.8 - 3.2 |

This interactive table provides predicted ¹H NMR data. Specific values can be influenced by the computational method and solvent model used.

Predicted ¹³C NMR Spectral Data

Computational methods are also utilized to predict the ¹³C NMR spectrum, providing information about the carbon framework of the molecule. The table below lists the predicted chemical shifts for the distinct carbon atoms in this compound.

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Indazole-C (C-F) | 155 - 160 |

| Indazole-C | 110 - 145 |

| Piperidine-CH | 30 - 35 |

| Piperidine-CH₂ | 40 - 45 |

This interactive table displays predicted ¹³C NMR data. The accuracy of these predictions is dependent on the level of theory and basis set employed in the calculations.

Predicted IR Spectral Data

The theoretical IR spectrum can be computed to identify the characteristic vibrational modes of this compound. The predicted frequencies (in cm⁻¹) and their corresponding assignments are summarized in the following table.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Indazole) | 3300 - 3400 |

| N-H Stretch (Piperidine) | 3200 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2950 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch | 1100 - 1200 |

This interactive table outlines the predicted IR absorption frequencies. These calculated values are typically scaled to better match experimental data due to the harmonic approximation used in the calculations.

Future Directions and Therapeutic Development Outlook

Optimization Strategies for Improved Preclinical Efficacy and Pharmacokinetic Profiles

The journey of a promising compound like 5-Fluoro-3-(piperidin-4-yl)-1H-indazole from a laboratory hit to a clinical candidate is contingent on rigorous optimization of its efficacy and pharmacokinetic (PK) properties. For indazole derivatives, several strategies are employed to enhance their performance in preclinical models.

A primary optimization strategy involves modifying the physicochemical properties of the lead compound to improve characteristics such as solubility, permeability, and metabolic stability. For instance, the introduction of fluorine atoms, as seen in this compound, is a common tactic in medicinal chemistry to enhance metabolic stability and binding affinity. nih.gov Further optimization may involve fine-tuning the lipophilicity and polarity of the molecule to achieve a balance that allows for good absorption and distribution while minimizing off-target effects.

Structure-based drug design is another powerful tool. By understanding how a compound binds to its biological target, researchers can make rational modifications to improve its potency and selectivity. For example, in the development of indazole-based kinase inhibitors, X-ray crystallography of the compound bound to the kinase's ATP-binding pocket can reveal key interactions that can be strengthened through chemical modification. nih.gov This approach has been successfully used to develop potent and selective inhibitors of targets like fibroblast growth factor receptors (FGFR) and epidermal growth factor receptor (EGFR). nih.govnih.gov

Furthermore, formulation strategies can be employed to alter the pharmacokinetic profile of a compound. This can include the use of novel drug delivery systems to improve bioavailability and sustain release, thereby prolonging the therapeutic effect.

Development of Novel Analogs based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 3-(piperidin-4-yl)-1H-indazole scaffold, SAR insights guide the rational design of novel analogs with improved properties.

Systematic modifications are typically made to different parts of the molecule, including the indazole core, the piperidine (B6355638) ring, and any substituents. For example, studies on related indazole-piperidine and indazole-piperazine derivatives have shown that modifications to the linker between the two ring systems can significantly impact activity against targets like ROCK-II kinase.

The substitution pattern on the indazole ring is also a critical determinant of activity. The placement of the fluorine atom at the 5-position in the title compound is a specific modification that influences its electronic properties and interaction with its target. Exploring other substitutions on the benzene (B151609) ring of the indazole core can lead to analogs with altered potency, selectivity, and pharmacokinetic profiles.

Similarly, modifications to the piperidine moiety can be explored. N-alkylation or the introduction of other functional groups on the piperidine ring can modulate the compound's properties. Below is a conceptual table illustrating how SAR data for a hypothetical series of analogs could be presented.

| Compound | Indazole Substitution (R1) | Piperidine Substitution (R2) | Target Potency (IC50, nM) |

| Analog A | 5-F | H | 50 |

| Analog B | 6-Cl | H | 75 |

| Analog C | 5-F | N-CH3 | 25 |

| Analog D | 5-F | N-C(O)CH3 | 100 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Polypharmacology and Multi-Targeting Approaches

The concept of "one drug, one target" is increasingly being supplemented by polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach can be particularly beneficial in complex diseases where multiple pathways are dysregulated. The indazole scaffold is recognized for its "intense polypharmacology," making it a promising framework for developing multi-targeted agents. nih.gov

Indazole derivatives have been successfully designed as multi-target kinase inhibitors, simultaneously targeting kinases such as FGFR and DDR2, which are implicated in lung squamous cell carcinoma. benthamdirect.com This strategy aims to achieve a more potent therapeutic effect and potentially overcome drug resistance. Another area of exploration for indazole-based compounds is in neurodegenerative diseases like Alzheimer's, where multi-target drugs are being developed to inhibit both cholinesterases and BACE1.

For a compound like this compound, a polypharmacological approach could involve designing analogs that not only inhibit its primary target with high affinity but also modulate other relevant targets. This requires a deep understanding of the disease biology and the structural requirements for binding to multiple targets.

Challenges in Translational Research for Indazole Derivatives

Despite the therapeutic promise of indazole derivatives, their journey from preclinical discovery to clinical application is fraught with challenges. Translational research, the process of "translating" basic scientific discoveries into new therapies, faces several hurdles.

A significant challenge is the potential for poor correlation between preclinical models and human disease. A compound that shows excellent efficacy in a cell-based assay or an animal model may not have the same effect in humans. This can be due to differences in metabolism, target expression, or disease pathology.

Another obstacle is the potential for off-target toxicity. While a compound may be designed to be highly selective for its intended target, it can still interact with other proteins in the body, leading to unforeseen side effects. Thorough preclinical safety and toxicology studies are crucial to identify and mitigate these risks.

Furthermore, issues related to pharmacokinetics, such as poor oral bioavailability or rapid metabolism, can hinder the clinical development of a compound. nih.gov Overcoming these challenges often requires extensive medicinal chemistry efforts to optimize the drug-like properties of the lead molecule. For kinase inhibitors, a common class for indazole derivatives, achieving selectivity can be particularly difficult due to the highly conserved nature of the ATP-binding site across the kinome. rsc.org

Emerging Applications of the Indazole Scaffold in Drug Discovery

The versatility of the indazole scaffold continues to drive its exploration in new therapeutic areas. benthamdirect.comresearchgate.net While it is well-established in oncology and inflammation, researchers are uncovering its potential to address a wider range of diseases.

One emerging application is in the development of novel antibacterial agents. Indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B, a clinically validated target for antibiotics. nih.gov This offers a potential new strategy to combat the growing threat of antimicrobial resistance.

The indazole core is also being investigated for its potential in treating parasitic diseases, with some derivatives showing promising activity against Leishmania. tandfonline.com In the realm of neuroscience, beyond multi-target approaches for Alzheimer's, indazole-based compounds are being explored as inhibitors of various kinases implicated in neurological disorders. nih.gov

Moreover, the unique chemical properties of indazoles are being leveraged in the development of diagnostic tools and in materials science. tandfonline.com The continued exploration of this privileged scaffold is likely to yield new and innovative therapeutic agents for a variety of human diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, and how can regioselectivity be ensured during indazole ring formation?

- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with fluorinated precursors. For regioselective indazole formation, temperature-controlled cyclization (e.g., using polyphosphoric acid at 120–140°C) can favor the 1H-indazole tautomer over 2H-indazole. Piperidine substitution is achieved via nucleophilic aromatic substitution or Buchwald-Hartwig amination . Purity validation (≥97%) via HPLC and NMR is critical, as impurities in intermediates (e.g., unreacted 4-fluorophenyl precursors) can skew results .

Q. How can researchers structurally characterize this compound and confirm its tautomeric form?

- Methodological Answer : X-ray crystallography is definitive for tautomer identification, as seen in osmium-indazole complexes where 1H-indazole adopts a distorted octahedral geometry . For labs lacking crystallography, -NMR or IR spectroscopy can differentiate tautomers via N-H stretching frequencies (1H-indazole: ~3400 cm) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity for this compound?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to fluorinated pyrazole derivatives, which showed MIC values of 8–64 µg/mL . Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-HT4 receptor modulation by indazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., species-specific receptor isoforms) or compound stability. Use radioligand binding assays with -GR113808 to measure 5-HT4 affinity (K) in human cortical membranes. Validate functional activity via cAMP accumulation assays in transfected HEK-293 cells . Cross-reference with structurally similar agonists like Isopropyl-3-{5-[1-(3-Methoxypropyl)Piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole .

Q. What strategies optimize the synthesis of this compound for gram-scale production while minimizing byproducts?

- Methodological Answer : Implement flow chemistry for hazardous steps (e.g., fluorination) to improve safety and yield. Use Pd/XPhos catalysts for piperidine coupling to reduce dimerization byproducts . Monitor reaction progress via in-line FTIR to detect intermediates like 3-bromo-5-fluoroindazole. Post-synthesis, employ recrystallization from ethanol/water (4:1) to achieve ≥97% purity .

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties, and what computational tools can predict its metabolic stability?

- Methodological Answer : Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Use Schrödinger’s QikProp to predict logP (~2.1) and permeability (Caco-2 > 50 nm/s). MD simulations (AMBER) can model interactions with CYP3A4 to identify vulnerable sites for oxidation .

Q. What role does this compound play in metal coordination chemistry, and how does this affect its biological activity?

- Methodological Answer : The indazole N1 atom acts as a monodentate ligand, forming stable complexes with transition metals (e.g., OsCl). These complexes exhibit altered redox properties and enhanced antimicrobial activity (e.g., MIC reduced by 4-fold in osmium-indazole complexes) . Characterize coordination modes via cyclic voltammetry and EPR spectroscopy.

Data Analysis and Validation

Q. How should researchers address variability in biological replicates when testing this compound’s cognitive-enhancing effects in Alzheimer’s models?

- Methodological Answer : Use transgenic APP/PS1 mice with standardized Morris water maze protocols (n ≥ 10/group). Apply mixed-effects models to account for inter-individual variability. Validate target engagement via hippocampal 5-HT4 receptor autoradiography .

Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to identify hydrolysis products (e.g., 3-(piperidin-4-yl)-1H-indazole). Quantify degradation using forced degradation studies (0.1N HCl/NaOH, 3% HO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.